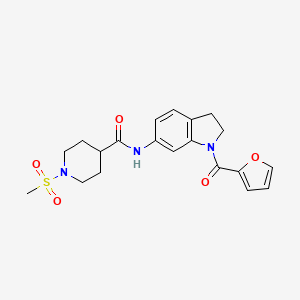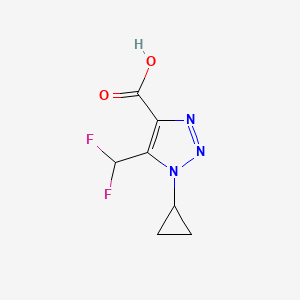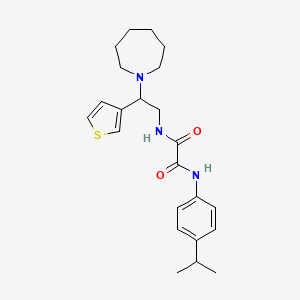![molecular formula C17H18N6O2 B2866800 2-(1H-benzo[d]imidazol-1-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1170569-69-3](/img/structure/B2866800.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have developed compounds involving benzo[d]imidazol-1-yl groups to investigate their potential as biological probes and therapeutic agents. For instance, a study explored the synthesis of substituted imidazo[1,2-α]pyridines, aiming at potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT. These compounds, synthesized through iododestannylation reactions, showed high affinity and selectivity for PBR, indicating their utility in vivo studies of PBR expression related to neurodegenerative disorders (Katsifis et al., 2000).
Anticonvulsant and Antipsychotic Potential
Another study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, investigating their potential as antipsychotic agents. These compounds, including acetamide derivatives, demonstrated activity in behavioral animal tests, suggesting their utility as novel antipsychotic agents without interacting with dopamine receptors, which is a common target of clinically available antipsychotics (Wise et al., 1987).
Chemical Properties and Interactions
Investigations into the chemical properties and interactions of related compounds include the determination of acidity constants for benzothiazole-2-yl acetamide derivatives. These studies contribute to understanding the chemical behavior of similar compounds, potentially guiding the development of new chemical entities with desired properties (Duran & Canbaz, 2013).
Antioxidant and Antitumor Activities
Research has also focused on evaluating the antioxidant and antitumor potential of novel N-substituted-2-amino-1,3,4-thiadiazoles, with some derivatives exhibiting promising activities. This highlights the potential therapeutic applications of compounds with similar structures in treating various diseases (Hamama et al., 2013).
Novel Synthesis Methods
Additionally, innovative synthesis methods have been developed to create structurally diverse libraries of compounds incorporating benzo[d]imidazol-1-yl groups. These methods enable the generation of new molecules with potential applications in pharmaceuticals and materials science (Roman, 2013).
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific biological activity of the compound.
Pharmacokinetics
Imidazole derivatives are generally known to have good solubility in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms This suggests that the compound may have good bioavailability
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have various molecular and cellular effects. The exact effects would depend on the specific biological activity of the compound.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10-7-11-15(21-22(2)16(11)20-17(10)25)19-14(24)8-23-9-18-12-5-3-4-6-13(12)23/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRVZKWGYPMWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)CN3C=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)
![[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2866718.png)

![(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2866723.png)

![1-[4-(butyrylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2866725.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/no-structure.png)
![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)



